
BLZ945
Overview
Description
BLZ-945, also known as 4-[(2-((1R,2R)-2-hydroxycyclohexyl)amino)benzo[d]thiazol-6-yloxy]-N-methylpicolinamide, is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R). This receptor is crucial for the differentiation, proliferation, and survival of macrophages and osteoclasts. BLZ-945 has shown significant potential in treating diseases associated with abnormal macrophage activity, including various cancers and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BLZ-945 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the benzo[d]thiazole core: This is typically achieved through a cyclization reaction involving a substituted aniline and a thiourea derivative.
Introduction of the hydroxycyclohexyl group: This step involves the selective reduction of a ketone to form the desired hydroxy group.
Coupling with picolinamide: The final step involves coupling the benzo[d]thiazole derivative with picolinamide under appropriate conditions to yield BLZ-945
Industrial Production Methods
Industrial production of BLZ-945 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
BLZ-945 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites, primarily through the action of liver microsomes.
Reduction: Secondary reduction pathways also play a role in its metabolism.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[d]thiazole core
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents like cytochrome P450 enzymes.
Reduction: Involves reducing agents such as NADPH-dependent reductases.
Substitution: Requires nucleophilic or electrophilic reagents depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, which retain significant biological activity .
Scientific Research Applications
BLZ-945 has a wide range of scientific research applications:
Cancer Research: It has shown efficacy in reducing tumor-associated macrophages and promoting the infiltration of effector T cells into tumors, making it a promising candidate for cancer immunotherapy
Neurodegenerative Diseases: BLZ-945 is being investigated for its potential to modulate microglial activity in diseases like amyotrophic lateral sclerosis (ALS) and glioblastoma
Inflammatory Diseases: The compound’s ability to inhibit CSF-1R makes it a potential treatment for various inflammatory conditions.
Mechanism of Action
BLZ-945 exerts its effects by selectively inhibiting the CSF-1R kinase. This inhibition blocks the signaling pathways involved in the differentiation, proliferation, and survival of macrophages. The compound also modulates the tumor microenvironment by reducing the recruitment of tumor-associated macrophages and enhancing the infiltration of effector T cells .
Comparison with Similar Compounds
Similar Compounds
Sotuletinib: Another potent and selective CSF-1R inhibitor with similar biological activity.
Pexidartinib: A CSF-1R inhibitor used in the treatment of tenosynovial giant cell tumor.
Uniqueness
BLZ-945 is unique due to its high selectivity for CSF-1R and its ability to penetrate the brain, making it particularly effective in treating central nervous system disorders. Additionally, its favorable pharmacokinetic profile and potent anti-tumor activity distinguish it from other CSF-1R inhibitors .
Biological Activity
BLZ945 is a selective small-molecule inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), primarily investigated for its potential in treating various cancers and conditions involving macrophage activation. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms, clinical implications, and significant findings from recent studies.
This compound exerts its effects by inhibiting CSF-1R, which plays a critical role in the proliferation and survival of macrophages. By blocking this receptor, this compound alters macrophage polarization, shifting them from a pro-tumorigenic M2-like phenotype to a more phagocytic and anti-tumorigenic state. This mechanism is particularly relevant in the context of gliomas and other tumors where tumor-associated macrophages (TAMs) contribute to tumor growth and immune evasion.
Key Research Findings
-
Efficacy in Glioma Models :
- In preclinical studies involving PDG-driven glioma models, this compound demonstrated significant tumor debulking after just 7 days of treatment, with a median survival increase from 5.7 weeks in vehicle-treated cohorts to 26 weeks in this compound-treated mice .
- The treatment led to a notable reduction in glioma size and improved survival rates, with 64.3% of treated animals surviving to the study endpoint .
-
Impact on Tumor Microenvironment :
- This compound treatment resulted in decreased levels of M2-like macrophages and an increase in phagocytic activity among TAMs, contributing to reduced tumor progression .
- A study highlighted that even in advanced gliomas, this compound could induce a dormancy phase in tumors, suggesting long-term therapeutic potential despite eventual resistance observed in some cases .
-
Effects on Viral Infections :
- Recent studies have explored the use of this compound in models of HIV and SIV (simian immunodeficiency virus). The compound significantly reduced viral DNA loads by 95%–99% in brain tissues without adversely affecting microglia or causing liver toxicity .
- This suggests that this compound may offer new avenues for targeting viral reservoirs in the brain, which are often resistant to conventional antiretroviral therapies.
Case Study 1: Glioma Treatment
A study conducted on mice with PDG-driven gliomas showed that treatment with this compound led to significant tumor regression within one week. The majority of tumors not only halted growth but also regressed significantly, highlighting the drug's potential as an effective therapeutic agent against aggressive brain tumors.
Case Study 2: HIV Research
In a separate investigation focusing on HIV reservoirs in the brain, this compound treatment resulted in a dramatic decrease in perivascular macrophages expressing HIV receptor sites. This reduction correlated with decreased viral loads across multiple brain regions, suggesting that CSF-1R inhibition could be pivotal in eradicating latent viral infections.
Data Summary
Study Focus | Treatment Duration | Median Survival (weeks) | Tumor Volume Reduction (%) | Viral Load Reduction (%) |
---|---|---|---|---|
Glioma | 7 days | 26 | Significant | N/A |
HIV/SIV | Variable | N/A | N/A | 95%–99% |
Properties
IUPAC Name |
4-[[2-[[(1R,2R)-2-hydroxycyclohexyl]amino]-1,3-benzothiazol-6-yl]oxy]-N-methylpyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-21-19(26)16-10-13(8-9-22-16)27-12-6-7-15-18(11-12)28-20(24-15)23-14-4-2-3-5-17(14)25/h6-11,14,17,25H,2-5H2,1H3,(H,21,26)(H,23,24)/t14-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZBMFGQQWPHMJ-RHSMWYFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)NC4CCCCC4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)C1=NC=CC(=C1)OC2=CC3=C(C=C2)N=C(S3)N[C@@H]4CCCC[C@H]4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953769-46-5 | |
Record name | BLZ-945 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0953769465 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BLZ-945 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16838 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SOTULETINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3V82OQ0P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.